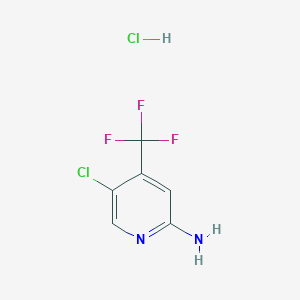

4-Chloro-2-(trifluoromethyl)benzylamine hydrochloride

Overview

Description

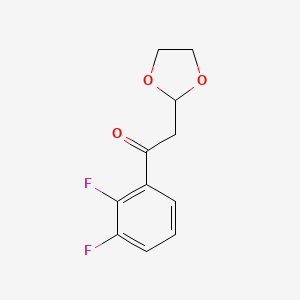

4-Chloro-2-(trifluoromethyl)benzylamine hydrochloride is a chemical compound with the CAS Number: 771583-81-4 . It has a molecular weight of 209.6 . The compound is usually stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . It is typically in a liquid form .

Molecular Structure Analysis

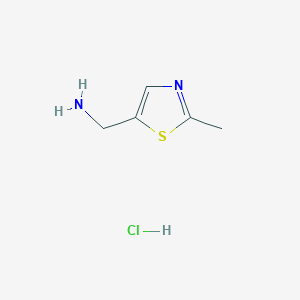

The IUPAC name for this compound is [4-chloro-2-(trifluoromethyl)phenyl]methanamine . The InChI code is 1S/C8H7ClF3N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H,4,13H2 .Physical And Chemical Properties Analysis

The compound is a liquid . It is insoluble in water . The boiling point is predicted to be around 202.3°C at 760 mmHg . The density is predicted to be around 1.4 g/mL , and the refractive index is predicted to be n20D 1.49 .Scientific Research Applications

Catalytic N-debenzylation of Benzylamines : A novel procedure for the Pd-C catalytic N-debenzylation of benzylamines, including derivatives like 4-Chloro-2-(trifluoromethyl)benzylamine hydrochloride, was established, offering a method to directly produce crystal amine hydrochlorides in practically quantitative yields (Cheng et al., 2009).

Platinum(IV) Complexes Synthesis : Research on benzylamine derivative supported platinum(IV) complexes, including those with 4-chloro and 4-fluoro groups, showed significant anticancer activities and strong DNA binding, contributing to a better understanding of their mechanism in medicinal chemistry (Ameta et al., 2013).

Ortho-C-H Trifluoromethylation : The Pd(II)-catalyzed ortho-C-H trifluoromethylation of benzylamines, including 4-Chloro-2-(trifluoromethyl)benzylamine hydrochloride, was achieved using an electrophilic CF3 reagent, proving useful in the preparation of ortho-trifluoromethyl-substituted benzylamines in medicinal chemistry (Miura et al., 2013).

Cyclopalladation of Primary Benzylamines : Studies on cyclopalladation of primary benzylamines, including those with chloro substituents, revealed the formation of dinuclear cyclopalladated complexes, contributing to the understanding of palladium's interaction with these compounds (Fuchita et al., 1995).

Antibacterial Properties of Salicylanilide Derivatives : Salicylanilide 4-(trifluoromethyl)benzoates, including derivatives with a chloro substituent, demonstrated significant antibacterial properties against various strains, including MRSA, showing potential as novel antimicrobial agents (Krátký et al., 2013).

Synthesis of Zinc Complexes for CO2 Hydration : Research on the synthesis of benzimidazole-based zinc complexes for carbonic anhydrase models, including those derived from chloro complexes, indicated their application towards CO2 hydration, contributing to the development of environmentally beneficial technologies (Ibrahim et al., 2011).

Safety And Hazards

The compound is classified as a dangerous good for transport and may be subject to additional shipping charges . It has a GHS05 pictogram, with the signal word "Danger" . The hazard statements include H314, indicating that it causes severe skin burns and eye damage . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name |

[4-chloro-2-(trifluoromethyl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3N.ClH/c9-6-2-1-5(4-13)7(3-6)8(10,11)12;/h1-3H,4,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVUTSFMWVHICM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735904 | |

| Record name | 1-[4-Chloro-2-(trifluoromethyl)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(trifluoromethyl)benzylamine hydrochloride | |

CAS RN |

874483-01-9 | |

| Record name | 1-[4-Chloro-2-(trifluoromethyl)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

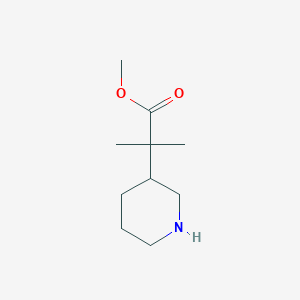

![3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine]-4-one hydrochloride](/img/structure/B1428481.png)

![1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B1428497.png)